(S)-1-Methylpyrrolidine-3-carboxylic acid
Overview
Description
(S)-1-Methylpyrrolidine-3-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a carboxylic acid functional group. The (S)-configuration indicates that the compound is the enantiomer with the specific spatial arrangement of atoms that corresponds to the S (sinister) configuration in the Cahn-Ingold-Prelog priority rules.
Preparation Methods
Synthetic Routes and Reaction Conditions: (S)-1-Methylpyrrolidine-3-carboxylic acid can be synthesized through several methods. One common approach involves the asymmetric hydrogenation of a suitable precursor, such as an α,β-unsaturated carboxylic acid or ester, using a chiral catalyst. Another method includes the enantioselective reduction of a corresponding ketone or imine precursor.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of chiral catalysts and high-pressure hydrogenation reactors to achieve high enantioselectivity and yield. The choice of catalyst, solvent, and reaction conditions are optimized to ensure the efficient production of the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions: (S)-1-Methylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as aldehydes or ketones.
Reduction: The carboxylic acid group can be reduced to form alcohols or amines.
Substitution: The hydrogen atoms on the pyrrolidine ring can be substituted with various functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Aldehydes, ketones, and carboxylic acid derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
(S)-1-Methylpyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential role in biological systems and as a precursor for biologically active molecules.
Medicine: It is explored for its potential therapeutic applications, including as an intermediate in the synthesis of drugs.
Industry: The compound is used in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of (S)-1-Methylpyrrolidine-3-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the pyrrolidine ring can engage in hydrophobic interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
®-1-Methylpyrrolidine-3-carboxylic acid: The enantiomer of (S)-1-Methylpyrrolidine-3-carboxylic acid with the opposite configuration.
Pyrrolidine-3-carboxylic acid: A non-methylated derivative with similar structural features.
Proline: A naturally occurring amino acid with a pyrrolidine ring and a carboxylic acid group.
Uniqueness: this compound is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its methyl group and (S)-configuration differentiate it from other similar compounds, influencing its reactivity and interactions in various applications.
Properties
IUPAC Name |
(3S)-1-methylpyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-7-3-2-5(4-7)6(8)9/h5H,2-4H2,1H3,(H,8,9)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGFIWDOHOWUOY-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@H](C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10653405 | |
Record name | (3S)-1-Methylpyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10653405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
952484-58-1 | |
Record name | (3S)-1-Methyl-3-pyrrolidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=952484-58-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3S)-1-Methylpyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10653405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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